![molecular formula C20H26O3 B1208634 3-Methoxy-androsta-3,5-diene-7,17-dione CAS No. 7153-19-7](/img/structure/B1208634.png)
3-Methoxy-androsta-3,5-diene-7,17-dione
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Overview
Description
3-Methoxy-androsta-3,5-diene-7,17-dione is an androstanoid.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The study by Hanson and Organ (1970) discusses the chemical synthesis of related compounds, providing insights into the structural properties of similar androsta-dienes (Hanson & Organ, 1970).
Regioselective Reactions
- Müller et al. (1993) explored regioselective reactions at the 17-Oxo group of androsta-dienes, which can be critical in understanding the chemical behavior of 3-Methoxy-androsta-3,5-diene-7,17-dione (Müller et al., 1993).
Bioconversion Studies
- DellaGreca et al. (1996) conducted bioconversion studies of androsta-dienes using green algae, which might offer insights into the biological transformation potential of 3-Methoxy-androsta-3,5-diene-7,17-dione (DellaGreca et al., 1996).
Microbial Hydroxylation
- Research by Breiter et al. (1995) on microbial hydroxylation of androsta-dienes could provide valuable information on the enzymatic modification of 3-Methoxy-androsta-3,5-diene-7,17-dione (Breiter et al., 1995).
Biotransformation Processes
- Prakash and Bajaj (2017) discussed the biotransformation of androsta-dienes, which may be relevant for understanding the metabolic pathways and applications of 3-Methoxy-androsta-3,5-diene-7,17-dione in biological systems (Prakash & Bajaj, 2017).
Mass Spectrometric Analysis
- A study by Martínez-Brito et al. (2020) on the mass spectrometric analysis of similar structures may help in understanding the analytical aspects of 3-Methoxy-androsta-3,5-diene-7,17-dione (Martínez-Brito et al., 2020).
Applications in Steroid Synthesis
- Laing and Sykes (1968) provided insights into the synthesis of steroids from similar compounds, which could be applicable to 3-Methoxy-androsta-3,5-diene-7,17-dione (Laing & Sykes, 1968).
Advanced Synthesis Techniques
- The work by Kaczmarek et al. (2012) on the refined preparation of related androsta-dienes can offer insights into advanced synthesis techniques that may apply to 3-Methoxy-androsta-3,5-diene-7,17-dione (Kaczmarek et al., 2012).
properties
CAS RN |
7153-19-7 |
---|---|
Product Name |
3-Methoxy-androsta-3,5-diene-7,17-dione |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-13(23-3)10-12(19)11-16(21)18-14-4-5-17(22)20(14,2)9-7-15(18)19/h10-11,14-15,18H,4-9H2,1-3H3/t14-,15-,18-,19-,20-/m0/s1 |
InChI Key |
AUFJJDNCJZQOKS-ZESOOZHZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC(=C4)OC)C |
SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |
Other CAS RN |
7153-19-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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